Sodium 4-pentynoate
Description
Conceptual Framework of Bioorthogonal Chemistry in Biological Discovery
Bioorthogonal chemistry refers to a category of chemical reactions that can proceed within a living organism without interfering with or being affected by native biochemical processes. acs.orgwikipedia.org The term, first introduced by Carolyn R. Bertozzi in 2003, describes reactions that rely on functional groups not naturally present in biological systems, ensuring that the reaction partners react exclusively with each other. acs.orgwikipedia.orgnih.gov
To be classified as bioorthogonal, a reaction must meet several stringent criteria:
Selectivity: The reaction must be highly selective, avoiding side reactions with the vast array of functional groups present in a cell. wikipedia.org
Biocompatibility: The reactants and the resulting covalent linkage must be non-toxic and not perturb the normal physiology of the organism under study. wikipedia.orgnih.gov
Kinetics: The reaction must proceed at a reasonable rate, even at the low concentrations typical of biological experiments, to ensure labeling occurs before the probe is metabolized or cleared. acs.orgnih.gov
Physiological Conditions: The reaction must be efficient in aqueous environments and at the temperature and pH characteristic of physiological conditions. acs.org
The methodology generally involves a two-step process. First, a biomolecule of interest is tagged with a chemical reporter bearing a bioorthogonal functional group (e.g., an azide (B81097) or an alkyne) through metabolic or genetic incorporation. rsc.orgacs.org Second, a probe molecule containing the complementary reactive group is introduced, which then selectively ligates to the reporter-tagged biomolecule, allowing for its detection, imaging, or isolation. acs.org This strategy has become an indispensable tool for studying biomolecules like proteins, glycans, and lipids in their native environment. wikipedia.org
Advancements in Chemical Reporter Design for Biomolecular Studies
Chemical reporters are small molecules that contain a bioorthogonal functional group and are designed to be processed by a cell's metabolic machinery. nih.govnih.gov These reporters are analogues of natural metabolites (e.g., amino acids, sugars, or fatty acids) and can be incorporated into biopolymers like proteins and glycans. nih.gov The key feature of a chemical reporter is its bioorthogonal "handle," typically an azide, alkyne, or strained alkene, which serves as a point of attachment for probes in a subsequent bioorthogonal reaction. nih.govresearchgate.net
Advancements in the field have focused on expanding the toolkit of reporter groups and their corresponding ligation reactions to enable more complex experiments, such as multicolor imaging and in vivo studies. nih.govnih.gov A significant development was the creation of reporters for strain-promoted reactions, which circumvent the need for potentially toxic copper catalysts required for some "click chemistry" reactions, making them more suitable for live-organism studies. nih.govmdpi.com
Sodium 4-pentynoate is a prime example of a well-designed chemical reporter. nih.gov As an analogue of acetate, it can be converted intracellularly into its corresponding Coenzyme A derivative, 4-pentynoyl-CoA. nih.govresearchgate.net This molecule is then utilized by lysine (B10760008) acetyltransferases (KATs) to transfer the 4-pentynoyl group onto lysine residues of various proteins, effectively mimicking the natural process of acetylation. apexbt.comresearchgate.net The incorporated terminal alkyne then allows these modified proteins to be tagged with azide-containing probes for fluorescence imaging or enrichment for proteomic analysis. medchemexpress.comnih.gov This method has successfully been used to label and identify known acetylated proteins, such as histones, and to discover new ones. apexbt.comnih.gov
Research Findings on this compound as a Chemical Reporter
| Application | Cell Type/System | Key Research Finding | Reference |
| Profiling Protein Acetylation | Jurkat T cells | Metabolic labeling was dose- and time-dependent, enabling the fluorescent profiling and identification of 194 acetylated proteins. | medchemexpress.comapexbt.com |
| In Vitro Acetylation | p300-KAT enzyme assay | The 4-pentynoate group was efficiently transferred from 4-pentynoyl-CoA onto the histone H3 protein by the p300 lysine acetyltransferase. | apexbt.com |
| Histone Labeling Comparison | RAW 264.7 cells | Labeling of histone H3 with this compound (alkyne) was comparable to that with sodium 4-pentenoate (alkene), but labeling of H1 and H4 differed. | researchgate.netrsc.org |
| Metabolic Labeling | Mammalian cells | Metabolic labeling with 4-pentynoate readily tags known lysine-acetylated proteins, including histones, for fluorescence profiling. | nih.govresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIICCMJXWKGSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735352 | |
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101917-30-0 | |
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Sodium 4 Pentynoate and Analogues
Established Synthetic Routes to 4-Pentynoic Acid and its Carboxylate Forms
The synthesis of sodium 4-pentynoate is most directly achieved by the neutralization of its corresponding carboxylic acid, 4-pentynoic acid. A typical laboratory procedure involves dissolving 4-pentynoic acid in deionized water, followed by the dropwise addition of a stoichiometric amount of sodium hydroxide (B78521) solution. core.ac.uk The resulting salt solution is then often frozen and lyophilized to yield the final product as a white powder. core.ac.uk
The precursor, 4-pentynoic acid, can be synthesized through several distinct pathways from various starting materials. google.com These established routes are summarized below:
Oxidation of 4-pentyn-1-ol: The primary alcohol, 4-pentyn-1-ol, can be oxidized using reagents like chromic anhydride (B1165640) and sulfuric acid to yield the desired carboxylic acid. google.com
Malonic Ester Synthesis: A common carbon-carbon bond-forming strategy involves the reaction of the sodium salt of dimethyl malonate with propargyl bromide. The resulting diester is then hydrolyzed with a base such as sodium hydroxide, and subsequent heating induces decarboxylation to form 4-pentynoic acid. google.com
Grignard Reagent Carboxylation: This method utilizes a Grignard reagent formed from 4-bromo-1-butyne (B1278893) and magnesium metal. This organometallic intermediate is then reacted with carbon dioxide (often in the form of dry ice) to produce 4-pentynoic acid after an acidic workup. google.com
From Cyclopentanone (B42830): An alternative route begins with the reaction of cyclopentanone with hydrogen peroxide in the presence of iron and copper catalysts to generate 4-pentenoic acid. This intermediate is then brominated to give 4,5-dibromopentanoic acid, from which hydrogen bromide is selectively eliminated to introduce the alkyne functionality. google.com
Protected Alkyne Strategy: A method suitable for industrial production involves reacting 4-trimethylsilyl-3-butynyl halides with magnesium to form a Grignard reagent. This is followed by a reaction to form 5-trimethylsilyl-4-pentynoic acid, which then undergoes a detrimethylsilylation reaction to yield the final 4-pentynoic acid product. This route benefits from using readily available raw materials in a process suitable for large-scale manufacturing. google.com
Table 1: Established Synthetic Routes for 4-Pentynoic Acid
| Starting Material | Key Reagents/Steps | Product | Reference |
|---|---|---|---|
| 4-Pentyn-1-ol | Chromic anhydride, Sulfuric acid | 4-Pentynoic acid | google.com |
Strategic Approaches for Introducing Terminal Alkyne Functionality
The introduction of a terminal alkyne into a molecule is a fundamental transformation in organic synthesis. One of the most important methods for creating the carbon skeleton of molecules like 4-pentynoic acid is through the alkylation of acetylides. This involves the deprotonation of a terminal alkyne, such as acetylene (B1199291) itself, with a strong base like sodium amide (NaNH₂) to form an acetylide anion. acs.orgmasterorganicchemistry.com This nucleophilic acetylide can then react with an appropriate alkyl halide in an SN2 reaction to form a new carbon-carbon bond, extending the chain and preserving the terminal alkyne. masterorganicchemistry.com
Another major strategy involves elimination reactions. For instance, a vicinal or geminal dihalide can be treated with a strong base to undergo double dehydrohalogenation, forming the carbon-carbon triple bond. A route to 4-pentynoic acid's precursor, 4-penten-1-ol, involves bromination followed by dehydrobromination with an alkali, demonstrating the utility of elimination reactions in this context. orgsyn.org
Oxidative cleavage of alkynes represents another strategic approach, though it is used to form carboxylic acids rather than introduce the alkyne itself. masterorganicchemistry.comorganic-chemistry.org Reagents like ozone or potassium permanganate (B83412) can cleave the triple bond to yield carboxylic acids. masterorganicchemistry.com This highlights the reactivity of the alkyne group, which must be considered when planning synthetic steps.
Synthesis of Related Alkynoic Acid Esters and Derivatives
Alkynoic acids, including 4-pentynoic acid, are versatile building blocks for a range of derivatives. medchemexpress.com The synthesis of esters is a common transformation.
Esterification:
Direct Esterification: Alkanoic acid esters can be prepared through the vapor phase reaction of an alkanoic acid, oxygen, and an olefin or aromatic hydrocarbon over a metal-containing catalyst. google.com A novel approach to 2-aryl alkanoic acid esters involves the nucleophilic substitution of arene cyclopentadienyliron complexes with acetoacetate (B1235776) esters, followed by photolysis to release the free ester. tandfonline.comtandfonline.com
From Alkynes Directly: A metal-free method allows for the esterification of a wide array of alkynes with alcohols, proceeding through the cleavage of the carbon-carbon triple bond to produce esters in good yields. organic-chemistry.org
From Alkynyl Boronates: A general protocol has been developed for synthesizing esters via the oxidation of alkynyl boronates, which can be generated directly from terminal alkynes. This method shows broad substrate scope and tolerance for various functional groups. researchgate.net
Synthesis of Other Derivatives:
Lactone Formation: 4-Pentynoic acid can undergo copper-catalyzed intramolecular cyclization to form enol lactones. It also serves as a reactant with 1-bromo-1-alkynes in palladium-catalyzed reactions to produce biologically active ynenol lactones.
Coumarin (B35378) Synthesis: Alkynoic esters are valuable precursors for heterocyclic compounds. For example, a dual organocatalytic reaction between salicylaldehydes and alkynoic esters can efficiently produce various coumarin derivatives. thieme-connect.com
Allenoate Synthesis: Optically active 4-alkynoic acids can be converted to their corresponding esters, which may then undergo desilylation and a highly diastereoselective allenylation to yield optically active 4,5-allenoates. rsc.org
Table 2: Synthesis of Alkynoic Acid Derivatives
| Starting Material | Key Reagents/Reactants | Product Type | Reference |
|---|---|---|---|
| Terminal Alkynes | Alcohols, Phenyliodine bis(trifluoroacetate) | Esters (via C≡C cleavage) | organic-chemistry.org |
| 4-Pentynoic acid | Copper catalyst | Enol lactones | |
| Salicylaldehydes, Alkynoic esters | p-Toluenesulfonic acid, Piperidine | Coumarin derivatives | thieme-connect.com |
| Optically active 4-alkynoic acid esters | Desilylation, Allenylation | 4,5-Allenoates | rsc.org |
| Arene CpFe complexes | Ethyl acetoacetate esters, Photolysis | 2-Aryl alkanoic acid esters | tandfonline.com, tandfonline.com |
Applications in Chemical Biology and Proteomics Research
Bioorthogonal Labeling of Cellular Macromolecules
Bioorthogonal labeling is a two-step strategy that involves the introduction of a chemical reporter into a biomolecule, followed by a highly selective chemical reaction to attach a probe for detection or purification. Sodium 4-pentynoate is a key reagent in this field, enabling the study of protein acetylation through both metabolic and chemoenzymatic approaches.
As a cell-permeable analogue of acetate, this compound can be introduced to living cells. medchemexpress.comnih.gov Once inside, the cell's native biosynthetic machinery converts it into its active form, 4-pentynoyl-CoA. nih.govnih.gov This bioorthogonal version of the natural donor molecule, acetyl-CoA, is then utilized by lysine (B10760008) acetyltransferases (KATs) to transfer the 4-pentynoyl group onto the lysine residues of substrate proteins. nih.govcaymanchem.com This process effectively tags acetylated proteins with a terminal alkyne handle. nih.gov
This metabolic labeling strategy allows for the profiling of acetylated proteins within a cellular context, providing a snapshot of the "acetylome" under specific conditions. medchemexpress.comnih.gov The subsequent reaction of the alkyne tag with a corresponding azide (B81097) probe enables the visualization and enrichment of these newly modified proteins. nih.gov
A key advantage of using this compound is the ability to study the dynamics of protein acetylation. Research has shown that the metabolic labeling of proteins using this compound is both time- and dose-dependent. nih.govuga.edu By varying the concentration of this compound and the duration of cell exposure, researchers can monitor the rate and extent of protein acetylation in response to different stimuli or cellular states. medchemexpress.comuga.edu For example, optimal labeling in Jurkat T cells has been observed at concentrations between 2.5 and 10 mM for incubation periods of 6 to 8 hours. nih.govarctomsci.com This temporal control is crucial for understanding the dynamic regulatory networks governed by lysine acetylation.
Table 1: Experimental Conditions for Metabolic Labeling with this compound in Jurkat T Cells This interactive table summarizes typical conditions used in research settings. Specific parameters may vary based on experimental goals.
| Parameter | Value | Reference |
| Cell Line | Jurkat T cells | medchemexpress.comnih.gov |
| Concentration Range | 0.01 - 10 mM | medchemexpress.comarctomsci.com |
| Optimal Concentration | 2.5 - 10 mM | nih.gov |
| Incubation Time | 0.5 - 8 hours | medchemexpress.comarctomsci.com |
| Optimal Incubation Time | 6 - 8 hours | nih.gov |
Metabolic labeling with this compound is a robust method for discovering the substrates of lysine acetyltransferases. nih.gov Proteomic analyses following the enrichment of 4-pentynoate-labeled proteins have successfully identified a wide array of acetylated proteins in mammalian cells. nih.gov In one study using Jurkat T cells, researchers identified 194 labeled proteins. nih.govuga.edu These included well-established acetylated proteins, such as histones (H2B, H3, H4), as well as many new candidate substrates, validating the efficacy of this approach. nih.gov This method allows for a global survey of protein acetylation, providing extensive lists of potential substrates for further investigation. nih.gov
Table 2: Selected Proteins Identified as Acetylated in Jurkat T Cells via this compound Labeling This table presents a selection of proteins identified in a proteomic screen. The dataset includes both previously known and novel acetylated proteins.
| Protein Name | Cellular Function | Reference |
| Histone H2B, H3, H4 | Chromatin Structure, Gene Regulation | nih.gov |
| Ku70 | DNA Repair | nih.gov |
| Moesin | Cytoskeletal Organization | nih.gov |
| Cofilin | Actin Filament Dynamics | nih.gov |
| Coronin-1A | Actin Regulation | nih.gov |
| Hsp90 | Protein Folding, Chaperone | nih.gov |
| HMG-1 | Chromatin Binding, Inflammation | nih.gov |
| Adenosine deaminase | Purine Metabolism | nih.gov |
In addition to metabolic labeling in living cells, the activated form of the reporter, 4-pentynoyl-CoA, is used in chemoenzymatic strategies. nih.govresearchgate.net This in vitro approach involves incubating purified lysine acetyltransferases with 4-pentynoyl-CoA and a protein substrate or complex cell lysate. nih.govnih.gov This allows for the direct labeling of an enzyme's substrates without the complexities of cellular uptake and metabolism.
This strategy is particularly useful for confirming that a specific KAT can utilize the analog and for identifying the direct substrates of a particular enzyme. nih.gov For instance, the prominent lysine acetyltransferase p300 has been shown to efficiently use 4-pentynoyl-CoA to label its substrates in vitro. nih.govnih.govresearchgate.net Similarly, a high-throughput enzymatic assay for Histone Acetyltransferase 1 (HAT1) was developed using 4-pentynoyl-CoA to transfer the alkyne tag to a histone H4 peptide substrate. biorxiv.orgnih.govjove.com
Metabolic Incorporation for Protein Post-Translational Modification Profiling
Investigation of Lysine Acetylation Dynamics
Click Chemistry Applications
The true power of labeling proteins with this compound is realized through the subsequent application of click chemistry. The terminal alkyne incorporated into proteins serves as a versatile chemical handle for bioorthogonal ligation. medchemexpress.com
The most common bioorthogonal reaction used in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.comnih.gov This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-tagged protein and a probe molecule carrying a complementary azide group. nih.govcore.ac.uk
In bioanalytical workflows, two main types of azide probes are used:
Azide-Biotin: This probe allows for the affinity purification of labeled proteins. uga.edu After the CuAAC reaction, the biotinylated proteins can be captured on streptavidin-coated beads, separating them from unlabeled proteins. nih.gov This enrichment is a critical step for reducing sample complexity before analysis by mass spectrometry for proteome-wide identification of acetylation sites. nih.govnih.gov
Azide-Fluorophore: Probes such as azido-rhodamine can be attached to the labeled proteins, enabling direct visualization. nih.gov This is useful for in-gel fluorescence scanning to quickly profile the extent of protein labeling or for fluorescence microscopy to observe the subcellular localization of acetylated proteins. nih.gov
This two-step approach of metabolic or chemoenzymatic labeling followed by CuAAC provides a powerful and adaptable platform for the study of protein acetylation in diverse biological contexts. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioanalytical Contexts
Mechanistic Considerations for In Vitro and Cellular Environments
Advanced Proteomic Techniques Enabled by Alkyne-Tagging
The ability to tag proteins with this compound opens the door to sophisticated proteomic analyses, allowing for both the identification and quantification of specific protein modifications. rsc.org
A primary application of alkyne tagging is the identification of modified proteins on a proteome-wide scale. The typical workflow is as follows:
Metabolic Labeling: Cells are treated with this compound, which is metabolized and incorporated into proteins as an alkyne-tagged acyl group. medchemexpress.comnih.gov
Lysis and Conjugation: The cells are lysed, and the entire protein content (the proteome) is collected. A biotin-azide tag is then attached to the alkyne-labeled proteins via the CuAAC reaction. mdpi.com
Affinity Enrichment: The biotinylated proteins are captured from the complex lysate using streptavidin-coated agarose (B213101) or magnetic beads. oup.cominterchim.fr This step isolates the proteins of interest from the vast excess of unlabeled proteins.
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins, ensuring a highly enriched sample. cd-bioparticles.cominterchim.fr The captured proteins are then released (eluted) from the beads, often by using a cleavable linker in the biotin (B1667282) tag. researchgate.netnih.gov
Digestion and MS Analysis: The enriched proteins are digested into smaller peptides by an enzyme like trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which sequences the peptides and allows for the identification of the parent proteins. oup.comacs.org
This powerful method has been used to identify hundreds of proteins modified by various acyl groups, revealing new targets and expanding our understanding of these modifications. mdpi.comresearchgate.net
Table 1: Example of Proteins Identified via Alkyne-Tagging and MS-Based Proteomics This table is a representative example based on typical findings in the field and does not represent a specific dataset.
| Protein Name | Gene Name | Function | Cellular Component |
|---|---|---|---|
| Histone H3.1 | HIST1H3A | Core component of nucleosome. | Nucleus |
| Pyruvate kinase | PKM | Glycolysis, metabolic regulation. | Cytoplasm |
| Alpha-enolase | ENO1 | Glycolysis, plasminogen binding. | Cytoplasm, Cell Membrane |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis, transcriptional regulation. | Cytoplasm, Nucleus |
| Tubulin alpha-1A chain | TUBA1A | Cytoskeleton structure and dynamics. | Cytoskeleton |
| Heat shock protein 90 | HSP90AA1 | Protein folding, signal transduction. | Cytoplasm, Nucleus |
Beyond simple identification, alkyne-tagging can be integrated with quantitative proteomic techniques to measure changes in protein acetylation under different conditions. portlandpress.com this compound serves as a chemical reporter for protein acetylation, as it is converted in cells to 4-pentynoyl-CoA, a substrate for lysine acetyltransferases (KATs). nih.govresearchgate.net
One powerful method is to combine alkyne labeling with stable isotope labeling techniques. For example, a generalized quantitative chemoproteomic strategy involves these steps:
Two different cell populations (e.g., control vs. treated) are labeled with the alkyne probe (this compound).
After cell lysis and protein digestion, the resulting peptide mixtures are conjugated to "light" and "heavy" versions of an isotopically tagged, cleavable biotin-azide reagent. acs.org
The samples are mixed, and the biotin-tagged peptides are enriched on streptavidin beads.
After release, the peptides are analyzed by LC-MS/MS. The mass spectrometer can distinguish between the light and heavy isotopic tags, and the ratio of their signal intensities provides a precise measurement of the relative abundance of a specific acetylated peptide between the two samples. acs.org
This approach allows for the site-specific quantification of thousands of acetylation events, providing detailed insights into how cellular signaling pathways or drug treatments affect the "acetylome." nih.govacs.org This has been instrumental in identifying new substrates for acetyltransferases and understanding the dynamics of protein acetylation. nih.gov
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Investigations of Alkynoic Acid Reactivity
Density Functional Theory (DFT) has become an indispensable method for studying the electronic structure and reactivity of molecules. For alkynoic acids like 4-pentynoic acid, DFT calculations provide a quantitative understanding of their behavior in various chemical reactions, particularly in cyclization and other catalytic transformations.
The intramolecular cyclization of 4-pentynoic acid and its derivatives is a key reaction that has been extensively studied using computational methods. This reaction typically yields valuable lactone structures.
DFT calculations have been instrumental in rationalizing the mechanisms of these cyclizations. For instance, the transition metal-catalyzed cyclization of 4-pentynoic acid to form γ-methylene-γ-butyrolactone (5-methylenedihydrofuran-2(3H)-one) has been a focus of many studies. csic.escairnrepo.org Research involving mono- and bimetallic Iridium(I) and Rhodium(I) complexes has shown that the reaction mechanism generally proceeds through three main steps: the coordination of the alkyne to the metal catalyst, followed by an intramolecular cyclization, and concluding with a reductive elimination step. csic.esresearchgate.net DFT studies have elucidated the free energy profiles of these pathways, helping to identify the most favorable routes and the rate-determining steps. researchgate.net
A variety of catalysts have been explored for this transformation, and their efficacy has been rationalized through computational analysis. The chelated mononuclear cationic complex [Ir(cod)(COC)]PF6, for example, was identified as a highly efficient catalyst for the cyclization of 4-pentynoic acid. csic.es Similarly, palladium pincer complexes have been investigated, with computational studies confirming the cooperative role between the palladium center and the ligand backbone. researchgate.net In the context of "click chemistry," the Cu(I)-catalyzed intramolecular cyclization of 4-pentynoic acid derivatives to enol lactones has been identified as a significant side reaction, which can be controlled to selectively produce either the lactone or the expected 1,2,3-triazole product. nih.gov The stereochemistry of the resulting exocyclic C=C bond in the lactone product, often exclusively the (Z)-isomer, is explained by an anti-addition of the carboxylic acid to the metal-coordinated alkyne, a mechanism supported by DFT calculations in gold-catalyzed reactions. mdpi.com
| Catalyst Type | Product | Mechanistic Insights from DFT |
| Rhodium(I) / Iridium(I) | γ-methylene-γ-butyrolactone | Mechanism involves alkyne coordination, intramolecular cyclization, and reductive elimination. csic.esresearchgate.net |
| Palladium(II) | γ-methylene-γ-butyrolactone | Studies confirm cooperation between the Pd center and the pincer ligand backbone. researchgate.net |
| Copper(I) | Enol lactones | Occurs as a competing reaction to azide-alkyne cycloaddition ("click chemistry"). nih.gov |
| Gold(I) | (Z)-enol-lactones | Reaction proceeds via intramolecular anti-addition of the carboxylic acid to the Au(I)-coordinated alkyne. mdpi.com |
Beyond cyclization, the terminal alkyne group of 4-pentynoic acid is susceptible to a range of catalytic transformations. DFT calculations have been pivotal in understanding the mechanisms of these reactions.
One such transformation is the hydroboration of terminal alkynes. Studies using a Manganese(I) alkyl pincer complex have revealed, through experimental data and DFT calculations, two distinct catalytic pathways for aromatic versus aliphatic alkynes. acs.org For aromatic alkynes, the process is initiated by C-H activation of the alkyne, whereas for aliphatic alkynes, B-H bond cleavage of the borane (B79455) reagent occurs first. acs.org Similarly, DFT has been used to investigate the mechanism of trans-1,2-diboration of terminal alkynes, showing an acceptorless pathway that involves dihydrogen release. d-nb.info
| Reaction | Catalyst System | Key Findings from Computational Analysis (DFT) |
| Hydroboration | Mn(I) Alkyl Pincer Complex | Elucidated two diverging mechanisms for aromatic vs. aliphatic alkynes. acs.org |
| trans-1,2-Diboration | Mn(I) Alkyl Complex | Revealed an acceptorless reaction pathway involving H₂ release. d-nb.info |
| Electrocatalytic Semi-Hydrogenation | DHP Nickel Complex | Supported a ligand-assisted, Z-selective hydrogenation mechanism over a traditional hydride pathway. nih.gov |
| Hydroelementation | Group 13 / Brönsted Acid Catalysts | Proposed catalytic pathways involving σ-bond metathesis or alkyne polarization. rsc.org |
Reaction Mechanism Studies of Intra- and Intermolecular Cyclizations
Molecular Modeling of Bioorthogonal Reaction Kinetics and Selectivity
Sodium 4-pentynoate serves as a valuable tool in chemical biology as an alkynylacetate analogue. medchemexpress.comapexbt.com It can be metabolically incorporated into cellular proteins, acting as a chemical reporter for post-translational modifications like acetylation. apexbt.comnih.gov The terminal alkyne functionality allows for subsequent detection and analysis via bioorthogonal "click" chemistry reactions, most notably the copper-catalyzed (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comwikipedia.org
Molecular modeling, particularly using DFT, has been essential in understanding the factors that govern the kinetics and selectivity of these bioorthogonal reactions. rsc.org A key focus has been on elucidating the enhanced reactivity of strained alkynes used in SPAAC. nih.govacs.org Theoretical investigations show that bending the linear alkyne geometry, as seen in cyclooctynes, significantly lowers the activation barrier for the reaction with azides. rsc.orgnih.gov This reactivity enhancement is attributed to a decrease in the HOMO-LUMO gap of the alkyne upon distortion. rsc.org The bending lifts the degeneracy of the π-orbitals, raising the energy of the highest occupied molecular orbital (HOMO) and lowering the energy of the lowest unoccupied molecular orbital (LUMO). rsc.org
Conceptual DFT descriptors are used to quantify these changes. For example, the electrophilic character of the triple bond is shown to increase significantly upon bending, making it more susceptible to nucleophilic attack by the azide (B81097). rsc.orgnih.gov This insight helps explain the high reaction rates observed experimentally for strained cyclooctynes in bioorthogonal labeling. rsc.org
| Bioorthogonal Reaction | Computational Method | Key Insights and Findings |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DFT, Conceptual DFT | Bending the alkyne bond lowers the HOMO-LUMO gap, increasing reactivity. rsc.org |
| SPAAC | Conceptual DFT | Increased bending enhances the electrophilic character of the alkyne, making it more prone to nucleophilic attack by azides. nih.gov |
| Diels-Alder Cycloadditions | DFT | Secondary orbital interactions between the alkyne's HOMO-1 and the diene's LUMO can significantly stabilize the transition state and enhance reactivity. acs.org |
Theoretical Approaches to Understanding Alkyne-Biomolecule Interactions
Theoretical and computational methods provide a fundamental understanding of the non-covalent and covalent interactions between alkynes and biological molecules. These approaches are critical for interpreting experimental results and for the rational design of new chemical probes and reactions.
DFT calculations allow for a detailed analysis of the intrinsic electronic properties of the alkyne functional group. By using conceptual DFT descriptors such as Fukui functions, researchers can map the local electrophilic and nucleophilic character of the alkyne's triple bond. rsc.org Studies have revealed that upon geometric distortion (bending), the electrophilicity of the triple bond is more significantly affected than its nucleophilicity. rsc.org This is because the LUMO energy decreases more substantially than the HOMO energy increases upon bending. rsc.org Such insights are crucial for designing alkynes that react efficiently with electron-rich biological partners.
Furthermore, computational analysis has highlighted the importance of secondary orbital interactions in governing the reactivity of alkynes in cycloaddition reactions, such as the Diels-Alder reaction. acs.org These interactions, which occur between orbitals other than the primary frontier molecular orbitals (HOMO and LUMO), can provide significant stabilization to the reaction's transition state, thereby accelerating the reaction rate. acs.org Understanding these subtle electronic effects allows for a more accurate prediction of reactivity trends that may not be explained by frontier molecular orbital theory alone. These theoretical findings guide the development of new generations of bioorthogonal reagents with optimized kinetics and selectivity for applications in living systems. nih.gov
| Theoretical Concept | Method of Analysis | Implication for Alkyne Reactivity and Interactions |
| Frontier Molecular Orbital (FMO) Theory | DFT | Bending the alkyne decreases the HOMO-LUMO gap, enhancing chemical reactivity. rsc.org |
| Conceptual DFT Descriptors (e.g., Fukui Function) | DFT | Quantifies the change in local electrophilicity and nucleophilicity upon alkyne distortion, showing increased susceptibility to nucleophilic attack. rsc.orgnih.gov |
| Secondary Orbital Interactions | DFT, Orbital Analysis | Explains enhanced reactivity in cycloaddition reactions by stabilizing the transition state, guiding the design of more reactive dienes/dienophiles. acs.org |
| Strain Analysis (COGEF model) | DFT | Models the force required to bend the alkyne bond, correlating structural strain with chemical reactivity. rsc.org |
Role in Advanced Materials Science and Polymer Chemistry
Incorporation of Alkyne Functionality into Polymeric Architectures
The integration of the pentynoate moiety into polymer chains is a fundamental strategy for creating materials with tunable properties and post-polymerization modification capabilities. The terminal alkyne acts as a latent reactive site, remaining inert during the initial polymerization process but available for subsequent, highly specific reactions. mdpi.com
The creation of alkyne-functionalized polymers often begins with the synthesis of custom monomers incorporating the 4-pentynoate structure. These monomers can then be polymerized using various techniques, such as atom transfer radical polymerization (ATRP), ring-opening polymerization (ROP), or radical polymerization. uwo.casigmaaldrich.comgoogle.com
A common method involves the esterification or amidation of 4-pentynoic acid with a molecule that contains both a hydroxyl or amine group and a polymerizable functional group. For instance, 4-pentynoic acid can be reacted with hydroxy-terminated polymers like poly(ethylene glycol) (PEG) to create macromonomers with a terminal alkyne. sigmaaldrich.com Similarly, it can be reacted with compounds like 2-hydroxyethyl methacrylate (B99206) (HEMA) to produce a monomer suitable for radical polymerization, or with serinol to create alkyne-functionalized monomers for polyester (B1180765) synthesis. nih.govnih.gov In one approach, 4-pentynoic anhydride (B1165640) was used to esterify hydroxy-terminated PEGs, preparing them for click chemistry-based hydrogel formation. nih.gov Another strategy involves creating an ATRP initiator that contains an alkyne group, allowing for the direct synthesis of polymers with a terminal alkyne functionality. sigmaaldrich.comumons.ac.be
The table below summarizes examples of monomers synthesized using 4-pentynoic acid or its derivatives.
| Monomer/Precursor Name | Synthesis Method | Polymerization Type | Reference |
| Poly(ethylene glycol) 4-pentynoate | Esterification of PEG-OH with 4-pentynoic acid using EDCI/DMAP. | Click Reaction | sigmaaldrich.com |
| Alkyne-functionalized serinol monomer | Reaction of serinol with methyl 5-hexynoate. | Melt Polycondensation | nih.gov |
| Propargyl glycolide | Cyclization of 2-hydroxy-4-pentynoic acid (from ethyl glyoxylate (B1226380) and propargyl bromide). | Ring-Opening Polymerization | google.com |
| α-isopropoxy, ω-4-pentynoate poly(ε-caprolactone) | Esterification of PCL-OH with 4-pentynoic anhydride. | Click Reaction / ATRP | umons.ac.be |
The alkyne group introduced by sodium 4-pentynoate is predominantly used for crosslinking polymer chains to form stable three-dimensional networks. mdpi.com The CuAAC reaction between alkyne-functionalized polymers and multi-azide functional crosslinkers is a highly efficient method for creating these networks under mild conditions. drpress.orgresearchgate.net This approach allows for the formation of hydrogels, elastomers, and thermosets with precisely controlled network structures and, consequently, tailored mechanical and physical properties. mdpi.comcellulosechemtechnol.ronih.gov
Create hydrogels from poly(vinyl alcohol) and PEG precursors functionalized with alkyne and azide (B81097) groups. nih.govcellulosechemtechnol.ro
Develop thermoset elastomers by crosslinking azide-functionalized polymers with alkyne-modified materials. sc.edu
Improve the mechanical strength and thermal stability of bio-based composites by forming covalent crosslinks between a polymer matrix and a natural filler. tandfonline.com
The introduction of click chemistry into polyester design has been shown to significantly improve the mechanical strengths of the resulting elastomers. nih.gov The crosslinking density, which dictates properties like stiffness and swelling, can be precisely controlled by adjusting the stoichiometry of the alkyne and azide functional groups. mdpi.com
Synthesis of Alkyne-Functionalized Monomers for Polymerization
Functionalization of Polymer Surfaces and Hydrogels
Beyond creating bulk materials, the alkyne functionality provided by 4-pentynoate is instrumental in modifying the surfaces of polymers and hydrogels. This surface functionalization is critical for applications in biomaterials, sensors, and coatings, where surface properties govern interactions with the surrounding environment. nih.govmdpi.comnih.govresearchgate.net
The general strategy involves creating a surface rich in alkyne groups, which can then be used to covalently attach a wide array of molecules containing a complementary azide group via the CuAAC reaction. This allows for the immobilization of proteins, carbohydrates, peptides, or synthetic polymers to tailor surface properties such as biocompatibility, wettability, or anti-fouling capabilities. nih.govmdpi.com
Methods for creating alkyne-rich surfaces include:
Chemical Vapor Deposition (CVD): Coating a substrate with a thin film of an alkyne-functionalized polymer, such as a functionalized poly-p-xylylene, provides a platform for subsequent click reactions. mdpi.com
Plasma Treatment: Modifying an existing polymer surface with plasma and then treating it with an alkyne-containing silane (B1218182) or other linker molecule. nih.govnih.gov
Copolymerization: Synthesizing a polymer with a monomer that already contains the alkyne group, ensuring its presence on the surface. rsc.org
In hydrogel science, alkyne groups are incorporated into the polymer backbone to facilitate both the initial crosslinking to form the hydrogel and its subsequent functionalization. nih.govacs.orgrsc.org For example, poly(β-amino esters) containing alkyne groups have been synthesized. These alkynes were used to conjugate bioactive peptides via CuAAC, while other functional groups on the polymer were used for in-situ polymerization to form the hydrogel. nih.govacs.org This dual capability allows for the creation of functional, biomimetic hydrogels for tissue engineering and drug delivery applications. cellulosechemtechnol.ronih.gov
The table below details research findings on the functionalization of surfaces and hydrogels.
| Application | Polymer/Material | Functionalization Strategy | Outcome | Reference |
| Biomolecular Recognition | Polymeric Surfaces | Photoligation of an alkyne-functionalized linker, followed by CuAAC of azido-carbohydrates. | Rapid and specific immobilization of carbohydrates for biosensor use. | nih.gov |
| Antifouling Surfaces | Poly-(p-xylylenes) | CVD of alkyne-functionalized PPX, followed by CuAAC of azide-containing antifouling polymers. | Stable, low-fouling surfaces that resist cell and protein attachment. | mdpi.com |
| Tissue Engineering | Poly(β-amino ester) Hydrogel | Synthesis of alkyne-containing polymers, CuAAC conjugation of a peptide (KRGD), then polymerization into a hydrogel. | Enhanced cell elongation and proliferation on the functionalized hydrogel. | nih.govacs.org |
| Drug Delivery | Alginate Hydrogels | Functionalization of alginate with pendant alkyne or azide groups, followed by CuAAC crosslinking. | Improved stability in ionic media and consistent permeability compared to traditional alginate gels. | ulb.ac.be |
Development of Bio-Based Polymeric Materials Utilizing Alkyne Precursors
There is a growing emphasis on developing sustainable polymers from renewable resources. Alkyne precursors, including those derived from 4-pentynoic acid, play a significant role in this field by enabling the creation of advanced bio-based materials. researchgate.netmdpi.com This often involves extracting monomers from biomass—such as sugars, fatty acids, or itaconic acid—and then chemically modifying them to include clickable alkyne handles. sc.edursc.orgresearchgate.net
This approach combines the environmental benefits of a renewable feedstock with the synthetic versatility of click chemistry. For example:
Itaconic acid , a bio-based monomer, can be chemically modified to incorporate pendant alkyne groups. These modified monomers can then be polymerized and subsequently functionalized via CuAAC to create novel antibacterial polymers. rsc.org
Fatty acids from plant oils can be used as precursors for polyesters and polycarbonates. Introducing alkyne functionalities into these polymers allows for post-polymerization modifications to achieve specific material properties. researchgate.net
Cellulose (B213188) , a widely available biopolymer, can be functionalized with alkyne groups by reacting its surface hydroxyls with molecules like 4-pentenoic acid. rsc.org This "alkynylated" cellulose can then be clicked with various azide-containing molecules to create functional materials with modified properties, such as hydrophobicity. rsc.org
Soybean oil has been used to create azide-functionalized polymers that are then crosslinked with alkyne-modified lignin, another bio-based resource, to create thermoset elastomers. sc.edu
This strategy allows for the production of high-performance, functional polymers from sustainable sources, contributing to a circular materials economy. rsc.org The ability to use click chemistry provides a reliable pathway to enhance the properties of bio-based polymers, making them suitable for advanced applications. tandfonline.com
Spectroscopic Characterization Methodologies for Alkyne Containing Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Purity Assessment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and chemical environment.
Proton (¹H) NMR spectroscopy for Sodium 4-pentynoate provides a complete map of the proton environments within the molecule. The terminal alkyne proton (H-C≡) is particularly diagnostic, typically appearing in a region of the spectrum that is distinct from many other proton types. brainly.com This proton resonates at a chemical shift between 1.7 and 3.1 ppm. libretexts.org This relatively upfield (shielded) position, compared to vinylic protons, is due to the magnetic anisotropy induced by the cylindrical motion of the π-electrons in the triple bond when placed in an external magnetic field. libretexts.orgmsu.edu
The methylene (B1212753) protons (CH₂) in the aliphatic chain exhibit chemical shifts influenced by their proximity to the electron-withdrawing carboxylate group and the alkyne. The protons on the carbon adjacent to the carboxylate (α-protons) are expected to be deshielded and appear further downfield than the protons adjacent to the alkyne group (β-protons). A key feature for terminal alkynes is the potential for long-range coupling between the acetylenic proton and the β-protons, which can aid in definitive peak assignment. libretexts.orgopenochem.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-C(5) | ~2.0 - 2.5 | Triplet (t) |
| H₂-C(3) | ~2.3 - 2.6 | Multiplet (m) |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual spectra would be recorded in a suitable solvent like D₂O.
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The sp-hybridized carbons of the alkyne functional group are highly characteristic. The terminal carbon (≡C-H) typically resonates around 65–85 ppm, while the internal, substituted carbon (R-C≡) is found slightly further downfield between 70–110 ppm. openochem.orgoregonstate.edu The carboxylate carbon (COO⁻) signal appears significantly downfield, generally in the 165-190 ppm range. oregonstate.edu
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, while quaternary carbons are absent. rsc.org For this compound, a DEPT-135 experiment would show a positive signal for the terminal alkyne CH group and negative signals for the two CH₂ groups. The internal alkyne carbon and the carboxylate carbon would not appear in a DEPT spectrum, confirming their quaternary nature.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C-1 (COO⁻) | ~170 - 180 | Absent |
| C-2 (-CH₂-) | ~30 - 40 | Negative |
| C-3 (-CH₂-) | ~15 - 25 | Negative |
| C-4 (-C≡) | ~70 - 110 | Absent |
High-Resolution ¹H NMR Spectroscopy
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic bond vibrations. For this compound, both IR and Raman spectroscopy offer complementary information.
In IR spectroscopy, the most diagnostic absorption for the terminal alkyne is the ≡C-H stretch, which appears as a sharp, strong band around 3330-3270 cm⁻¹. orgchemboulder.com The carbon-carbon triple bond (C≡C) stretch gives rise to a weak or medium-intensity absorption in the 2260-2100 cm⁻¹ region. orgchemboulder.comlibretexts.org The intensity of this band is related to the change in dipole moment during the vibration; it is weaker in less polarized or symmetrical alkynes. libretexts.orgjove.com Additionally, the molecule will exhibit C-H stretching vibrations for the sp³-hybridized carbons around 2950-2850 cm⁻¹. pressbooks.pub A very strong absorption corresponding to the asymmetric stretching of the carboxylate (COO⁻) group is expected around 1610-1550 cm⁻¹.
Raman spectroscopy is particularly sensitive to the C≡C triple bond. While this stretch is often weak in the IR spectrum, it typically produces a strong signal in the Raman spectrum around 2100 cm⁻¹ for terminal alkynes. rsc.orgresearchgate.netnih.gov This is because the vibration causes a significant change in the bond's polarizability. nih.gov The alkyne vibrational signature appears in a relatively "silent" region of the Raman spectrum for biological molecules, making alkyne tags useful in complex systems. rsc.orgaip.org
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | IR Intensity | Raman Frequency (cm⁻¹) | Raman Intensity |
|---|---|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | ~3300 | Medium |
| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium | ~2100 | Strong |
| Alkane | C-H Stretch | 2950 - 2850 | Medium | ~2900 | Medium |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the precise molecular mass and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 120.08 g/mol . nih.gov In a mass spectrometer, the compound would typically be analyzed as the 4-pentynoate anion or its protonated form, 4-pentynoic acid.
The fragmentation of alkynes is well-characterized. A common pathway for terminal alkynes is the loss of the acidic terminal hydrogen, which would result in a prominent peak at M-1 in the mass spectrum of the neutral acid. jove.com Another characteristic fragmentation is the cleavage of the bond alpha to the triple bond, which for 4-pentynoic acid would lead to the formation of a stable propargyl cation (m/z 39) or radical. jove.com Fragmentation of the carboxylic acid moiety can also occur, for instance, through the loss of CO₂ (44 Da). jove.com
Table 4: Potential Mass Spectrometry Fragments for 4-Pentynoic Acid (Parent Acid)
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 99 | [M-H]⁺ (from neutral) | Loss of terminal hydrogen |
| 98 | [M]⁺• (Molecular Ion) | Ionization of parent acid |
| 54 | [M-CO₂]⁺• | Loss of carbon dioxide |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, known as paramagnetic centers. unito.itutoronto.ca This includes free radicals, triplet states, and many transition metal ions. unito.it
This compound, in its ground electronic state, is a diamagnetic compound, meaning all of its electrons are paired. ethz.ch As such, it does not have any unpaired electrons and is therefore "EPR silent." The technique of EPR is not directly applicable for the characterization of the molecule itself. wiley-vch.de While diamagnetic molecules can be studied with EPR through the use of paramagnetic spin probes, this involves studying the interaction with another species and not the intrinsic properties of the compound alone. mdpi.com
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). lkouniv.ac.in This technique is most informative for compounds containing chromophores, which are functional groups capable of absorbing UV or visible light. adcmastuana.org Significant absorption in the standard UV-Vis range (200-800 nm) is primarily associated with conjugated systems, such as conjugated dienes or aromatic compounds. bbec.ac.inpressbooks.pub
This compound contains a carbon-carbon triple bond and a carboxylate group. However, these two functional groups are separated by two single bonds, meaning they are not in conjugation with each other. Non-conjugated alkynes and carbonyl compounds typically exhibit electronic transitions (π → π* and n → π*) at wavelengths below 200 nm. adcmastuana.org These absorptions are in the "far-UV" region and are generally not detectable with standard laboratory spectrophotometers. Therefore, this compound is expected to be transparent and show no significant absorbance in the 200-800 nm UV-Visible spectrum.
Q & A
Q. What are the standard spectroscopic methods for characterizing sodium 4-pentynoate, and how should data interpretation be approached?
this compound should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, focus on the alkyne proton (~2.5 ppm in ¹H) and carboxylate carbon signals (~170-180 ppm in ¹³C). IR should confirm the carboxylate (COO⁻) stretch near 1550–1650 cm⁻¹. MS analysis should identify the molecular ion peak (m/z 120.08 for [C₅H₅NaO₂]⁺). Ensure purity is validated via elemental analysis or HPLC. Data interpretation must cross-reference peaks with literature values for alkynyl carboxylates .
Q. How should this compound be stored to maintain stability in experimental settings?
Store the compound at –20°C in airtight, light-protected containers to prevent degradation. Solutions should be prepared in anhydrous solvents (e.g., DMSO or dry DMF) to avoid hydrolysis. Repeated freeze-thaw cycles must be minimized, and solvent aliquots should be used within one month post-preparation .
Q. What solvent systems are optimal for dissolving this compound in synthetic applications?
The compound is polar and soluble in water, methanol, and dimethyl sulfoxide (DMSO). For non-aqueous reactions, use polar aprotic solvents like DMF or acetonitrile. Pre-dissolve in a minimal solvent volume to avoid dilution effects in catalytic reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity of this compound in alkyne-mediated coupling reactions?
Contradictions often arise from variable experimental conditions (e.g., catalyst loading, temperature, or solvent purity). To address this:
- Replicate experiments with strict control of variables (e.g., degas solvents, use inert atmospheres).
- Validate catalyst activity (e.g., Cu(I) vs. Ru-based systems) and monitor reaction progress via TLC or in-situ IR.
- Compare results with structurally similar alkynyl carboxylates to isolate electronic vs. steric effects .
Q. What experimental design considerations are critical for studying this compound’s role in click chemistry applications?
- Hypothesis: Define whether the alkyne group’s reactivity is influenced by the carboxylate moiety.
- Variables: Independent variables (catalyst type, stoichiometry), dependent variables (reaction yield, regioselectivity).
- Controls: Include reactions without catalyst or with non-carboxylated alkynes.
- Data Analysis: Use kinetic studies (e.g., pseudo-first-order plots) and statistical tools (t-tests, ANOVA) to assess significance. Report uncertainties from instrumental error (e.g., ±2% for NMR integration) .
Q. How can researchers ensure reproducibility in this compound-based protocols when scaling reactions?
- Sample Homogeneity: Use ball milling or sonication to ensure uniform particle size.
- Subsampling: Follow ASTM guidelines for representative sampling, especially in solid-phase reactions.
- Documentation: Provide detailed procedural steps (e.g., stirring rate, heating ramp) in supplementary materials. Cross-validate results with independent replicates and blinded analysis .
Q. What strategies mitigate interference from this compound’s hygroscopicity in quantitative assays?
- Handling: Use gloveboxes or desiccators during weighing.
- Drying: Pre-dry the compound under vacuum (40°C, 12 hours) and confirm water content via Karl Fischer titration.
- Calibration: Prepare fresh standard curves for each assay batch to account for moisture-driven variability .
Methodological Guidance
- Data Reporting: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating raw data (supplementary files) and processed results (main text). Include error bars and statistical significance in graphs .
- Literature Comparison: Contextualize findings by citing analogous studies (e.g., sodium propiolate reactivity) and discuss mechanistic divergences .
- Ethical Compliance: Emphasize non-commercial use and safety protocols (e.g., handling alkynes in fume hoods) in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
